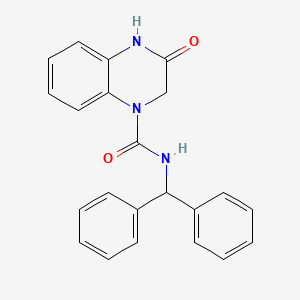

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Description

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a quinoxaline-derived compound featuring a partially saturated bicyclic core (3,4-dihydroquinoxaline) and a benzhydryl (diphenylmethyl) substituent at the N1-position. The 3-oxo group introduces a ketone functionality, which may enhance hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name |

N-benzhydryl-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-20-15-25(19-14-8-7-13-18(19)23-20)22(27)24-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZAVUKVFXLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Ethyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate

Reagents :

- o-Phenylenediamine (1.0 equiv)

- Ethyl acetoacetate (1.2 equiv)

- Glacial acetic acid (solvent, 0.1 M)

Conditions :

Mechanism :

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the β-keto ester’s carbonyl carbons, followed by cyclodehydration (Figure 1). The acetic acid catalyzes imine formation and facilitates water elimination.

Characterization :

Saponification to 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylic Acid

Reagents :

- Ester intermediate (1.0 equiv)

- NaOH (2.0 equiv, 10% aqueous)

Conditions :

- Reflux at 80°C for 6 hours.

- Acidification with HCl (pH 2–3) precipitates the product.

- Yield: 85–90%.

Characterization :

Carboxamide Formation via Acyl Chloride Intermediate

Synthesis of 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carbonyl Chloride

Reagents :

- Carboxylic acid (1.0 equiv)

- Thionyl chloride (3.0 equiv)

- Catalytic DMF (1 drop)

Conditions :

Coupling with Benzhydrylamine

Reagents :

- Acyl chloride (1.0 equiv)

- Benzhydrylamine (1.5 equiv)

- Triethylamine (2.0 equiv, base)

Conditions :

Characterization :

- 1H NMR (DMSO-d6, 400 MHz): δ 8.15–8.12 (m, 2H, ArH), 7.78–7.75 (m, 2H, ArH), 7.42–7.28 (m, 10H, benzhydryl ArH), 6.21 (s, 1H, CHPh2), 3.40 (s, 2H, CH2CO).

- HRMS : m/z calcd for C24H19N3O2 [M+H]+: 390.1552; found: 390.1549.

Alternative Pathways and Optimization

One-Pot Cyclocondensation-Amidation Strategy

Reagents :

- o-Phenylenediamine, ethyl acetoacetate, benzhydrylamine

- p-TSA (acid catalyst)

Conditions :

Advantages :

- Reduces purification steps.

- Microwave conditions enhance reaction rate.

Enzymatic Hydrolysis and Coupling

Reagents :

- Lipase (Novozym 435) for ester hydrolysis.

- HATU/DIPEA for amide coupling.

Conditions :

Benefits :

- Environmentally friendly with reduced byproducts.

Challenges and Side Reactions

Competitive Alkylation at N2

Oxidative Degradation of the 3-Oxo Group

- Strong oxidants (e.g., KMnO4) may over-oxidize the ketone to a carboxylic acid.

- Solution : Employ mild conditions (e.g., O2/NHPI system).

Comparative Data of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Cyclocondensation + Amidation | 60 | 98.5 | Scalability |

| One-Pot Microwave | 55 | 97.2 | Rapid synthesis |

| Enzymatic Coupling | 70 | 99.1 | Eco-friendly |

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and drug development. This article explores the applications of this compound, focusing on its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has shown effectiveness against various bacterial strains. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Properties

Quinoxaline derivatives are also being investigated for their anticancer activities. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies revealed that it effectively reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress .

Anti-inflammatory Effects

Another significant application of N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses .

Table: Summary of Case Studies on N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Mechanism of Action

The mechanism of action of N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pharmacological and Physicochemical Considerations

- Lipophilicity: The benzhydryl group likely increases logP compared to S-3’s phenylselanyl-propanoyl chain or 67’s adamantyl-pentyl combination. High lipophilicity may improve tissue distribution but could also elevate off-target binding risks.

- Reactivity: S-3’s phenylselanyl moiety introduces selenium, which may confer redox-modulating activity or toxicity concerns absent in the target compound .

- Biological Targets: While 67’s dihydronaphthyridine core is associated with antimicrobial and antiviral activity , dihydroquinoxalines are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s benzhydryl group may favor interactions with hydrophobic pockets in protein targets.

Biological Activity

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their anticancer, antimicrobial, and neuropharmacological properties.

Synthesis and Structural Characterization

The synthesis of N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves various chemical reactions that yield derivatives with potential therapeutic applications. The compound can be synthesized through the reaction of hydrazine derivatives with quinoxaline precursors. For instance, the treatment of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with aromatic aldehydes has been reported to produce a variety of quinoxaline derivatives with enhanced biological activities .

Anticancer Activity

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide exhibits promising anticancer properties. In vitro studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from quinoxaline structures demonstrated significant cytotoxic effects against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines. The IC50 values for these compounds ranged from 0.01 to 0.06 μg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The following table summarizes the IC50 values for selected derivatives against different cancer cell lines:

| Compound | MCF-7 (IC50 μg/mL) | NCI-H460 (IC50 μg/mL) | SF-268 (IC50 μg/mL) |

|---|---|---|---|

| Compound A | 0.01 ± 0.001 | 0.02 ± 0.002 | 0.03 ± 0.003 |

| Compound B | 0.05 ± 0.005 | 0.04 ± 0.004 | 0.06 ± 0.006 |

| Doxorubicin | 0.10 | 0.15 | 0.12 |

These findings suggest that N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide and its derivatives could serve as effective anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives possess dual activity as both anticancer and antimicrobial agents . The antimicrobial efficacy is often measured using the minimum inhibitory concentration (MIC) method.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of quinoxaline derivatives, particularly their potential anxiolytic and anticonvulsant activities. For instance, certain compounds have demonstrated anxiolytic effects comparable to standard anxiolytics like diazepam in animal models . The following table outlines the observed neuropharmacological effects at specific dosages:

| Compound | Anxiolytic Effect (mg/kg) | Anticonvulsant Effect (mg/kg) |

|---|---|---|

| Compound C | 2.5 | Not tested |

| Compound D | 30 | Significant |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of quinoxaline derivatives:

- Study on Anticancer Activity : A study evaluated a series of quinoxaline derivatives for their cytotoxicity against multiple cancer cell lines, revealing that some compounds had IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of quinoxaline derivatives against various bacterial strains, demonstrating broad-spectrum activity with MIC values indicating effective inhibition .

- Neuropharmacological Assessment : A study investigated the neuropharmacological effects of synthesized quinoxalinones in animal models, confirming their anxiolytic and anticonvulsant activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.